7-Phenyl-1,4-thiazepan-5-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2897-03-2 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
7-phenyl-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H13NOS/c13-11-8-10(14-7-6-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
SYPLAPMRAUXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenyl 1,4 Thiazepan 5 One and Its Derivatives
Direct Synthetic Approaches to the 1,4-Thiazepan-5-one (B1267140) Ring System
The formation of the 1,4-thiazepan-5-one core is a critical step in the synthesis of the target compound and its derivatives. Chemists have developed several strategies to construct this seven-membered heterocyclic system, each with distinct advantages and substrate requirements.
Cyclization Reactions Involving α,β-Unsaturated Carbonyl Compounds and 1,2-Amino Thiols
A prominent and efficient method for constructing the 1,4-thiazepan-5-one ring involves the reaction between 1,2-amino thiols, such as cysteamine (B1669678), and α,β-unsaturated carbonyl compounds. nih.govnih.gov This approach typically proceeds through a tandem conjugate addition-intramolecular cyclization sequence. The thiol group of the amino thiol first adds to the β-position of the unsaturated system (a Michael addition), after which the amino group attacks the carbonyl carbon to form the seven-membered ring. nih.govulisboa.pt
Recent advancements have led to one-pot procedures that are both rapid and high-yielding. nih.gov For instance, the reaction of cysteamine with various α,β-unsaturated esters can be completed in as little as 30 minutes to 3 hours, a significant improvement over older methods that required several days and often resulted in low yields. nih.gov This modern approach tolerates a wide range of substituents on the unsaturated ester, allowing for the synthesis of diverse 7-substituted 1,4-thiazepan-5-ones. nih.gov
A specific variation of this strategy involves the use of N-hydroxysuccinimide (NHS) activated acrylates or acrylamides reacting with N-terminal cysteine residues in peptides. researchgate.netresearchgate.net The reaction is initiated by the thiol-Michael addition, which is then followed by an intramolecular amidation step where the α-amino group attacks the activated carbonyl, leading to the stable 1,4-thiazepan-5-one ring structure. ulisboa.ptresearchgate.net Monosubstituted cyclopropenone reagents have also been shown to react selectively with 1,2-aminothiols of N-terminal cysteine residues to form a stable 1,4-thiazepan-5-one linkage under mild conditions. unirioja.esresearchgate.net
Table 1: Comparison of Synthetic Methods for 1,4-Thiazepanone Ring Formation
| Method | Reactants | Key Features | Reported Reaction Time | Reference |
|---|---|---|---|---|
| One-Pot Cyclization | Cysteamine and α,β-Unsaturated Esters | Efficient, good yields, broad substrate scope. | 0.5 - 3 hours | nih.gov |
| Tandem Reaction | Cysteine and Acrylates | Involves conjugate addition followed by intramolecular cyclization. | Not specified | nih.gov |
| Bioconjugation | N-terminal Cysteine and NHS-Acrylates | Selective for N-terminal residues in peptides. | Not specified | researchgate.netresearchgate.net |
| Cyclopropenone Ligation | N-terminal Cysteine and Monosubstituted Cyclopropenones | Highly selective, forms stable linkage under mild conditions. | Not specified | unirioja.esresearchgate.net |
Intramolecular Cyclization Strategies for Ring Closure
Intramolecular cyclization represents another key strategy for forming the thiazepane ring, where a linear precursor containing all the necessary atoms is induced to form the cyclic structure. researchgate.net One such approach involves the intramolecular cyclization of an amino acid precursor in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-methylmorpholine in a solvent like DMF. researchgate.net
Other strategies documented for related heterocyclic systems, which could be adapted for thiazepanes, include copper(I)-catalyzed intramolecular C-N bond formation. researchgate.net Base-induced intramolecular cyclization of appropriately substituted esters is another viable route. vdoc.pub For related six-membered sulfur-containing heterocycles, the intramolecular sulfa-Dieckmann cyclization has been successfully employed, suggesting its potential applicability for the synthesis of seven-membered rings as well. researchgate.net The success of these intramolecular strategies often depends on the nature of the linear precursor and the conditions used to promote ring closure. For example, an attempt to form the ring via an intramolecular conjugate addition after first forming an amide bond proved unsuccessful due to the reduced electrophilicity of the target carbon. nih.gov
Multistep Synthetic Pathways from N-Boc Aziridine (B145994) Precursors
A well-defined multistep pathway to the 1,4-thiazepan-5-one skeleton begins with N-Boc protected aziridines. researchgate.net This synthetic route involves a sequence of controlled reactions to build the final heterocyclic ring.
The key steps in this pathway are:
Nucleophilic Ring Opening: The synthesis starts with the nucleophilic ring opening of an N-Boc aziridine precursor using β-mercaptopropionic acid. This step establishes the carbon-sulfur bond and sets up the linear backbone of the future ring. researchgate.net
Deprotection: The N-Boc protecting group is then removed from the nitrogen atom, typically under acidic conditions, to yield a free amino acid intermediate. researchgate.net
Intramolecular Cyclization: The final step is the ring closure of the amino acid. This is accomplished using peptide coupling agents such as EDC in the presence of a base like N-methylmorpholine in DMF, which facilitates the formation of the amide bond and thus the seven-membered 1,4-thiazepan-5-one ring. researchgate.net
This method provides a controlled, stepwise approach to the synthesis, allowing for purification of intermediates and precise control over the final structure. researchgate.net
Derivatization and Functionalization Strategies at Specific Positions
Once the 1,4-thiazepan-5-one scaffold is synthesized, its properties can be further tuned by adding or modifying functional groups at specific positions. The most common sites for derivatization are the nitrogen atom at position 4, the phenyl group at position 7, and the thiazepane ring itself.
N-Alkylation and N-Acylation Reactions for Scaffold Modification
The secondary amine at the N-4 position of the thiazepane ring is a prime site for functionalization. smolecule.com N-acylation is a common modification, achieved by reacting the thiazepane with acylating agents to form amides. evitachem.com This has been used to link various moieties to the scaffold, such as a (4-(trifluoromethyl)phenyl)methanone group or a (5-phenylisoxazol-3-yl)methanone group. smolecule.comevitachem.com These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov Similarly, N-alkylation can be performed to introduce alkyl substituents at the N-4 position, further diversifying the chemical space of the scaffold. nih.gov
Substituent Modifications on the Phenyl Moiety and Thiazepane Ring
Modifications can also be made to the substituents on the core ring structure. For 7-Phenyl-1,4-thiazepan-5-one, this primarily involves altering the phenyl group or adding substituents to the thiazepane ring. acs.org A range of derivatives has been synthesized with various substituents on the phenyl ring, including chloro, bromo, methoxy, cyano, and amino groups. acs.org These modifications can significantly impact the electronic and steric properties of the molecule. Additionally, substituents can be introduced onto the thiazepane ring itself, such as a methyl group at the 7-position, creating chiral centers and adding structural complexity. acs.org
Table 2: Examples of Synthesized Derivatives of 1,4-Thiazepan-5-one
| Derivative Name | Modification Type | Position of Modification | Reference |
|---|---|---|---|
| (7-(o-Tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone | N-Acylation & Phenyl Substitution | N-4 and C-7 | smolecule.com |
| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | Ring Alkylation | C-7 | acs.org |
| Methyl 4-(5-Oxo-1,4-thiazepan-7-yl)benzoate | Phenyl Substitution | C-7 (Phenyl) | acs.org |
| tert-Butyl (4-(5-Oxo-1,4-thiazepan-7-yl)phenyl)carbamate | Phenyl Substitution | C-7 (Phenyl) | acs.org |
| (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone | N-Acylation | N-4 | evitachem.com |
Stereoselective Synthesis of Diastereomeric Analogs
The creation of specific stereoisomers is crucial in drug discovery, as different isomers can have vastly different biological activities. The synthesis of diastereomeric analogs of this compound and related structures can be achieved through various stereoselective strategies.
One notable method involves the reaction of monosubstituted cyclopropenone reagents with 1,2-aminothiols, such as the N-terminal cysteine of a peptide. This reaction proceeds under aqueous conditions and results in the formation of a 1,4-thiazepan-5-one derivative as a stable seven-membered ring. acs.orgchemrxiv.org A key finding of this approach is that the reaction typically yields four isomeric products, which are two pairs of diastereomeric regioisomers. acs.org The stereochemistry of one such isomer was definitively confirmed through X-ray crystallography, providing a structural basis for understanding the reaction's outcome. chemrxiv.org
Another approach to achieving diastereoselectivity is through the ring-chain transformation of α,β-unsaturated lactones or lactams. researchgate.net When these starting materials react with cysteamine (a 1,2-amino thiol), they undergo an addition and subsequent ring transformation to yield new, chiral 7-(α-hydroxyalkyl)-1,4-thiazepin-5-ones. researchgate.net This method provides a pathway to hydrogenated thiazepanones with controlled stereochemistry at the 7-position.
The separation of resulting stereoisomers is a critical step. Standard laboratory techniques such as flash chromatography are often employed to isolate the desired diastereomers. iucr.org For more complex mixtures, resolution can be achieved using methods like chiral-phase liquid chromatography or by crystallizing the compound in a chiral solvent. google.com
Novel Synthetic Routes for 1,4-Thiazepan-5-one Scaffolds
Recent advancements have introduced innovative methods for constructing the 1,4-thiazepan-5-one core, focusing on selectivity, efficiency, and applications in biological contexts.
A highly selective method for forming the 1,4-thiazepan-5-one linkage utilizes cyclopropenone (CPO) based reagents. acs.orgacs.org Monosubstituted cyclopropenones react specifically with the 1,2-aminothiol group found in N-terminal cysteine residues. acs.orgnih.gov This reaction involves a ring-expansion of the cyclopropenone, leading to the formation of a stable, seven-membered 1,4-thiazepan-5-one ring under mild, biocompatible conditions (aqueous buffer, pH 7, 4–25 °C). acs.orgnih.gov
To facilitate the broad use of this chemistry, researchers have developed a versatile and stable precursor, CPO-pentafluorophenol (CPO-PFP). acs.orgnih.gov This activated ester is an easy-to-handle, bench-stable solid that can be synthesized on a large scale and subsequently used to create a variety of functionalized CPO reagents. acs.orgnih.gov The reaction demonstrates high selectivity for the 1,2-aminothiol of an N-terminal cysteine over other nucleophilic amino acid side chains, including internal, solvent-exposed cysteines. acs.orgnih.gov Quantum mechanical calculations have been employed to understand the origin of this remarkable selectivity. acs.orgnih.gov
The selective reaction of cyclopropenones with N-terminal cysteines has been powerfully leveraged in the field of bioconjugation. acs.orgnih.gov This strategy allows for the precise, site-specific modification of peptides and proteins, which is a significant challenge in chemical biology. acs.orgnih.govnih.gov The formation of the stable 1,4-thiazepan-5-one core effectively links a payload—such as a dye, ligand, or therapeutic agent—to a target protein. nih.govresearchgate.net
This method's utility has been demonstrated in several advanced applications:
Dual-Protein Labeling : It enabled the preparation of a dual-labeled protein conjugate (2×cys-GFP) containing both an N-terminal and an internal cysteine. The N-terminal residue was first modified using a CPO-based reagent, followed by the modification of the internal cysteine with a traditional reagent. acs.orgnih.gov
Protein Dimerization : CPO-based reagents facilitated a copper-free click reaction between two protein molecules, producing a dimer of a de novo protein that mimics IL2. acs.orgnih.gov This dimer exhibited significantly enhanced binding affinity to its receptor compared to the monomer. acs.org
Compatibility : The reaction is compatible with the common reducing agent dithiothreitol (B142953) (DTT), a crucial feature for working with proteins that are prone to forming disulfide-linked dimers. acs.orgnih.gov
The resulting 1,4-thiazepan-5-one linkage is stable, with studies showing no de-conjugation after incubation in the presence of glutathione, a major cellular thiol. chemrxiv.org This robust and selective conjugation chemistry provides a powerful tool for constructing elaborate bioconjugates with minimal protein engineering. acs.orgnih.gov
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, saving time and resources. thieme-connect.comjocpr.com Several such methods have been developed for the synthesis of 1,4-thiazepine and 1,4-thiazepan-5-one scaffolds.
A robust one-pot synthesis of 1,4-thiazepanones involves the reaction of α,β-unsaturated esters with 1,2-amino thiols like cysteamine. nih.govresearchgate.net This method is notable for its good yields, reasonable reaction times (0.5–3 hours), and tolerance for a broad scope of substituents on the ester, providing ready access to diverse libraries of 3D fragments for screening. nih.govresearchgate.net
| Reactants | Conditions | Product | Reference |
| α,β-Unsaturated Esters, 1,2-Amino Thiols | One-pot conjugate addition and acylation | 1,4-Thiazepanones | nih.govresearchgate.net |
Another approach is a one-pot, sequential four-component synthesis of 1,4-thiazepines from readily available starting materials. thieme-connect.com This operationally simple method involves the sequential addition of reagents and provides moderate to good yields of the thiazepine products. thieme-connect.com
Microwave-assisted synthesis has also been applied to create benzo[e] acs.orgCurrent time information in Bangalore, IN.thiazepin-2(1H,3H,5H)-ones. A three-component reaction of aromatic amines, various aldehydes, and mercaptoacetic acid in water under microwave irradiation leads to excellent conversion rates (89-94%) in greatly shortened reaction times (7-10 minutes). mdpi.com
| Reaction Type | Reactants | Conditions | Product | Reference |
| Four-Component | Primary amines, 1,3-dicarbonyl compounds, isocyanates, chloroacetyl chloride | Sequential one-pot, solvent-free | 1,4-Thiazepines | thieme-connect.com |
| Three-Component | Aromatic amines, aldehydes, mercaptoacetic acid | Microwave-assisted, water | Benzo[e] acs.orgCurrent time information in Bangalore, IN.thiazepin-2(1H,3H,5H)-ones | mdpi.com |
| Four-Component (Ugi) | Aldehydes, amines, isocyanides, thiol-containing component | One-pot condensation | Carbamoyl-substituted heteroannelated acs.orgCurrent time information in Bangalore, IN.thiazepines | acs.org |
Furthermore, a modification of the Ugi four-component condensation has been used to conveniently synthesize novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, demonstrating the versatility of MCRs in generating diverse thiazepine structures. acs.org
Structure Activity Relationship Sar Studies of 7 Phenyl 1,4 Thiazepan 5 One Analogs
Impact of Substituent Variation on Biological Target Interactions and Affinity
The biological activity of 7-Phenyl-1,4-thiazepan-5-one analogs is highly sensitive to the nature and position of substituents on both the phenyl ring and the heterocyclic thiazepan core. Variations in these substituents directly influence how the molecule interacts with its biological target, thereby affecting binding affinity and selectivity.
Research into analogs targeting BET (bromodomain and extraterminal domain) bromodomains revealed that modifications to the aromatic group and the N-acyl group are critical for tuning affinity. nih.gov The aromatic ring of the thiazepan scaffold engages in hydrophobic interactions with the WPF shelf of the bromodomain binding pocket. nih.gov Initial SAR exploration showed that large groups on the acetylated lysine (B10760008) mimic were not well-tolerated. nih.gov For instance, a study of various fragments targeting the BRD4(D1) bromodomain determined a range of affinities, with Kd values from 230 µM to 2600 µM, depending on the substituent. nih.gov
The following table summarizes the impact of substituent variations on the affinity of 1,4-thiazepan-5-one (B1267140) analogs for the BRD4(D1) bromodomain.
| Compound | Substituent/Variation | Target | Affinity (Kd, µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Fragment 1 | Thiophene at C7, N-ethyl carbamate | BRD4(D1) | 500 | 0.29 |
| Fragment 3 | Phenyl at C7, N-ethyl urea | BRD4(D1) | 230 | 0.31 |
| Fragment 4 | Phenyl at C7, N-propyl urea | BRD4(D1) | 260 | 0.31 |
| Fragment 7 | Pyrazole (B372694) at C7, N-ethyl carbamate | BRD4(D1) | 2600 | 0.22 |
| Fragment 9 | Phenyl at C7, N-methyl urea | BRD4(D1) | 310 | 0.30 |
Data sourced from a study on 3D-enriched fragments for targeting BET bromodomains. nih.gov The table illustrates how changes to the aromatic group at position 7 and the N-acyl group influence binding affinity and ligand efficiency.
Conformational Analysis of the 1,4-Thiazepan-5-one Ring and its Influence on Biological Activity
The seven-membered 1,4-thiazepan-5-one ring possesses significant conformational flexibility, which plays a pivotal role in determining its biological activity. The three-dimensional arrangement of the ring and its substituents dictates the molecule's ability to fit into a protein's binding site.
Crystallographic studies of 2-aryl-3-phenyl-1,3-thiazepan-4-one isomers have shown that the seven-membered thiazepan ring typically adopts a chair conformation. iucr.org The precise puckering of this chair form can be quantified by parameters such as Q2 and Q3 values. For example, in two isomeric forms of 6-(nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one, the Q2 and Q3 values were found to be in the ranges of 0.485-0.521 Å and 0.699-0.749 Å, respectively, confirming a chair-like structure. iucr.org
Furthermore, the relative orientation of the substituents is critical. In these structures, the dihedral angles between the adjacent phenyl rings on the thiazepan ring ranged from 42.0° to 46.93°. iucr.org This fixed spatial arrangement is crucial for establishing specific interactions with a biological target. The inherent 3D character of the thiazepan scaffold is considered a key advantage in drug design, as increased sp3-character can improve drug-like properties and binding specificity. researchgate.net
The formation of the 1,4-thiazepan-5-one ring itself can be influenced by reaction conditions, which can be leveraged in synthetic strategies. For instance, the formation of a 4-cinnamoyl-7-phenyl-1,4-thiazepan-5-one structure was proposed to occur via a Retro-Michael reaction, demonstrating the dynamic nature of the ring system. ulisboa.pt
Stereochemical Considerations in SAR Studies and Their Contribution to Efficacy
Stereochemistry is a critical determinant of biological activity in this compound analogs. The spatial arrangement of atoms, particularly at chiral centers, can dramatically affect a molecule's interaction with its target, often with one enantiomer or diastereomer being significantly more active than others.
The importance of stereochemistry is clearly illustrated in the case of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, where the specific (2S,6R) configuration is noted as being critical to its biological function as a key intermediate for an ACE inhibitor. In SAR studies of fragments targeting bromodomains, compounds were often tested as racemates. nih.gov However, it was acknowledged that likely only one enantiomer was active, and if the affinity were recalculated for a single active enantiomer, the ligand efficiency would improve significantly. nih.gov
The relative orientation of substituents on the ring, defined by cis/trans isomerism, also has a profound impact on efficacy. In a series of related 4-phenylchroman analogs, a cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal α1-adrenoreceptor blocking activity, whereas the corresponding trans isomer was the least potent compound in the series. nih.gov This highlights that subtle changes in 3D geometry can lead to substantial differences in biological outcomes.
The following table presents data on isomeric 2-aryl-3-phenyl-1,3-thiazepan-4-ones, highlighting the structural parameters that differ based on stereochemistry and substitution patterns.
| Compound Isomer | Crystal System | Ring Conformation | Puckering Parameters (Q2, Q3 in Å) | Dihedral Angle (Phenyl Rings) |
|---|---|---|---|---|
| 6-(3-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one (Molecule A) | Monoclinic | Chair | 0.521, 0.735 | 46.93° |
| 6-(3-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one (Molecule B) | Monoclinic | Chair | 0.485, 0.749 | 42.50° |
| 6-(4-nitrophenyl)-7-phenyl-5-thia-7-azaspiro[2.6]nonan-8-one | Orthorhombic | Chair | 0.517, 0.699 | 42.0° |
Data sourced from the crystal structure analysis of two isomeric thiazepanones. iucr.org The table shows how the position of a nitro substituent (meta vs. para) leads to different crystal packing (monoclinic vs. orthorhombic) and subtle changes in the thiazepan ring's conformation.
Rational Design Principles for Modulating and Optimizing Biological Activity
The development of potent and selective this compound analogs relies on the application of rational design principles. These strategies use existing SAR data and computational tools to guide the synthesis of new molecules with improved properties.
One key principle is scaffold modification and hopping . This involves making systematic changes to the core structure to explore new chemical space and identify novel binding modes. For example, in the design of mGlu₂ negative allosteric modulators, a design concept involved "morphing" a known quinoline (B57606) series into a new chemotype, demonstrating how established scaffolds can be adapted to new targets. nih.gov The inclusion of underrepresented seven-membered ring fragments, like the thiazepane scaffold, into screening libraries is itself a strategy to increase structural diversity and find novel inhibitors. nih.gov
Another principle is substituent-focused optimization . SAR studies frequently reveal that specific positions on the scaffold are critical for activity. rsc.org For instance, identifying that small ortho and para substituents on a phenoxy group are preferred over meta substituents provides a clear vector for optimization. rsc.org Similarly, understanding that the aromatic ring of a thiazepane analog extends toward the WPF shelf of a bromodomain allows for the rational design of future analogs based on modifying this specific ring. nih.gov
Computational methods , such as inverse virtual screening (iVS), are also employed to identify potential biological targets for a library of compounds. nih.gov This approach can predict binding interactions and help prioritize which analogs should be synthesized and tested, saving time and resources. nih.gov By evaluating binding efficacy computationally, researchers can confirm which analogs are likely to have high affinity for one or more cellular proteins, providing valuable leads for further optimization and biological studies. nih.gov
Advanced Applications of 7 Phenyl 1,4 Thiazepan 5 One in Medicinal Chemistry Research
Investigations into Antimicrobial Activities of 1,4-Thiazepan-5-one (B1267140) Derivatives
The antimicrobial potential of 1,4-thiazepan-5-one derivatives has been a subject of considerable research interest. Studies have explored their efficacy against a range of microbial pathogens, including both bacteria and fungi.
Derivatives of 1,4-thiazepan-5-one have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized thiazepane derivatives have shown potent activity against common pathogens. One study highlighted a (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one derivative that exhibited significant antimicrobial activity against E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values of 15 µg/mL and 20 µg/mL, respectively. In contrast, some novel 5,7-diisoprenyloxyflavone derivatives showed significant effects against Gram-positive bacteria, including multidrug-resistant strains, but were inactive against Gram-negative bacteria at the tested concentrations. scielo.br
Similarly, a series of newly synthesized thiazole (B1198619) derivatives bearing a thiazolidin-4(5H)-one structure were tested against various bacterial species. scielo.br Compound 4b was particularly effective against all tested bacteria, especially K. pneumoniae, with a MIC of 62.5 µg/ml. scielo.br Compound 4c was most active against E. coli with a MIC of <31.25 µg/ml. scielo.br Another study on phenylaminonaphthoquinones found that several compounds were effective against the Gram-positive bacterium Staphylococcus aureus, with MIC values ranging from 3.2 to 5.7 μg/mL, which is comparable to or better than the antibiotics cefazolin (B47455) and cefotaxime. mdpi.com However, these compounds did not show activity against Gram-negative bacteria. mdpi.com
Antibacterial Activity of 1,4-Thiazepan-5-one Derivatives and Other Heterocyclic Compounds
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | E. coli | 15 | |
| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | S. aureus | 20 | |
| Thiazole derivative 4b | K. pneumoniae | 62.5 | scielo.br |
| Thiazole derivative 4c | E. coli | <31.25 | scielo.br |
| Phenylaminonaphthoquinone 1 | S. aureus | 3.2 - 5.7 | mdpi.com |
| Phenylaminonaphthoquinone 3 | S. aureus | 3.2 - 5.7 | mdpi.com |
| Phenylaminonaphthoquinone 5 | S. aureus | 3.2 - 5.7 | mdpi.com |
The antifungal properties of 1,4-thiazepan-5-one derivatives have also been explored. A sordarin (B1681957) analog containing a 1,4-oxazepane (B1358080) ring showed potent antifungal activity against Candida albicans. researchgate.net In a study of new thiazole derivatives, compound 4f was more effective against C. glabrata than other tested compounds, with a MIC of 31.25 µg/ml. scielo.br Furthermore, a series of thiazole, thiophene, and pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety were screened for antifungal activity. nih.gov Thiazole 3 and pyrazolo[1,5-a]pyrimidine (B1248293) 21b demonstrated the most potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with MICs of 6.25 µg/mL. nih.gov
Antifungal Activity of 1,4-Thiazepan-5-one Analogs and Other Heterocyclic Compounds
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Thiazole derivative 4f | C. glabrata | 31.25 | scielo.br |
| Thiazole 3 | A. fumigatus | 6.25 | nih.gov |
| Thiazole 3 | F. oxysporum | 6.25 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 21b | A. fumigatus | 6.25 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 21b | F. oxysporum | 6.25 | nih.gov |
Antibacterial Activity Profiling against Gram-Positive and Gram-Negative Strains
Research on the Anti-inflammatory Potential of 1,4-Thiazepan-5-one Derivatives
The anti-inflammatory potential of 1,4-thiazepan-5-one derivatives is an active area of research. ontosight.aismolecule.com Studies suggest that these compounds may exert their effects through the inhibition of nitric oxide synthase (NOS), a key enzyme in inflammatory pathways. researchgate.net Thiazepane derivatives have been identified as potent inhibitors of inducible NOS (iNOS). researchgate.net In a particular study, a series of 3- and 5-imino analogs of oxazepane, thiazepane, and diazepane were evaluated as NOS inhibitors, with a thiazepane analog being the most potent iNOS inhibitor with an IC(50) of 0.19 microM. researchgate.net
In other research, novel benzimidazole (B57391) derivatives were synthesized and evaluated as selective COX-2 inhibitors, which are key enzymes in the inflammatory response. ekb.eg Five of these compounds showed promising in vitro COX-2 inhibition with IC50 values ranging from 0.13 to 0.27 µM, which is more potent than the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg These compounds also demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. ekb.eg Furthermore, a study on thiazoline-2-thione derivatives showed their potential to inhibit the denaturation of bovine serum albumin (BSA), a marker of anti-inflammatory activity. mdpi.com One derivative, 4d , had an IC50 value of 21.9 µg/mL, outperforming aspirin (B1665792) (22 µg/mL). mdpi.com
Antineoplastic and Anticancer Research Applications
The application of 1,4-thiazepan-5-one derivatives in cancer research has revealed their potential as antineoplastic agents. smolecule.com
Research has shown that derivatives of 1,4-thiazepan-5-one can be effective against drug-resistant cancer cell lines. oatext.comoatext.com For example, a cholesterol biosynthesis inhibitor, RO 48-8071, was found to be effective against aggressive, drug-resistant colon, pancreas, and lung cancer cells. oatext.comoatext.com Treatment with this compound for 48 hours significantly reduced the viability of seven different aggressive cancer cell lines, with IC50 values ranging from 3.3 to 13.68 µM. oatext.comoatext.com
In another study, a novel series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors were evaluated. rsc.org One compound, PD166326, was effective against imatinib (B729) mesylate-resistant Bcr/Abl mutants and suppressed the growth of K562 leukemia cells with an IC50 of 0.3 nM. rsc.org Furthermore, newly synthesized compounds were tested for their anticancer activity against the NCI 60 cell line panel. researchgate.net A ulisboa.ptthiazino[4,3,2-gh]purine-7,8-dione derivative and a 7-benzyl- ulisboa.ptthiazino[4,3,2-gh]purine derivative were found to have very potent anticancer activity against most of the cancer cell lines. researchgate.net
Inhibitory Activity of 1,4-Thiazepan-5-one Derivatives and Other Compounds against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| RO 48-8071 | Aggressive, drug-resistant colon, pancreas, and lung cancer cells | 3.3 - 13.68 µM | oatext.comoatext.com |
| PD166326 | K562 (leukemia) | 0.3 nM | rsc.org |
| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Breast cancer cell lines | 12 µM |
The mechanisms by which 1,4-thiazepan-5-one derivatives exert their anticancer effects are multifaceted. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This can involve the activation of caspases and the disruption of the mitochondrial membrane potential. For instance, some thiazepine derivatives act as activators of caspases, which are crucial in the apoptotic pathways.
Another mechanism involves the inhibition of specific cellular pathways essential for tumor growth. For example, some sulfonamide derivatives have been shown to inhibit the activity of enzymes like carbonic anhydrase and cyclin-dependent kinases, which are involved in the cell cycle. chemrxiv.orgmdpi.com Novel 1,4-thiazepine derivatives with an enyne moiety have been shown to downregulate the anti-apoptotic protein Bcl-2, upregulate the pro-apoptotic protein Bax, and increase caspase levels. acs.org Furthermore, some compounds can inhibit the migration of tumor cells. researchgate.net
Inhibition of Drug-Resistant Cancer Cell Lines
Enzyme Inhibition Studies
The structural characteristics of the 1,4-thiazepan-5-one core have made it a promising starting point for the design of potent and selective enzyme inhibitors.
Derivatives of the 1,4-thiazepan-5-one ring system have been investigated as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure. nih.gov The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. nih.gov
Research into perhydro-1,4-thiazepin-5-one derivatives has shown that specific structural features are crucial for potent ACE inhibitory activity. nih.gov Studies on dicarboxylic acid derivatives revealed that those with pseudoequatorial amino groups at the 6-position and pseudoequatorial hydrophobic substituents on the thiazepine ring exhibited strong in vitro inhibitory activity. nih.gov The stereochemistry of these substituents is critical; for instance, in derivatives like (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the synthesis of the ACE inhibitor Temocapril, the specific (2S,6R) configuration is essential for high-affinity binding to the enzyme. Inversion of the stereochemistry at either chiral center can lead to a drastic reduction in inhibitory potency.
| Derivative Class | Key Structural Feature for Activity | Observed Effect | Reference |
|---|---|---|---|
| Perhydro-1,4-thiazepin-5-one dicarboxylic acids | Pseudoequatorial amino group at C6 and pseudoequatorial hydrophobic substituent at C2 or C3. | Potent in vitro ACE inhibitory activity. | nih.gov |
| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | The (2S,6R) stereoconfiguration. | Essential for high-affinity binding to ACE; inversion reduces affinity significantly. |
Neutral Endopeptidase (NEP), also known as neprilysin, is another zinc metallopeptidase involved in cardiovascular regulation. acs.org NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides that promote vasodilation and sodium excretion. acs.org The concurrent inhibition of both ACE and NEP, known as vasopeptidase inhibition, has been explored as an advanced therapeutic strategy for hypertension and heart failure. acs.orgacs.org
The 1,4-thiazepan-5-one scaffold has been integral to the development of dual ACE/NEP inhibitors. acs.org For example, the compound omapatrilat, a vasopeptidase inhibitor, features a fused thiazepine ring system in its structure. acs.orgresearchgate.net Research on conformationally restricted dipeptide surrogates, including fused bicyclic thiazepinones, led to the discovery of potent dual inhibitors of both ACE and NEP. acs.org One such compound, BMS-186716, which incorporates a 7,6-fused bicyclic thiazepinone, demonstrated excellent blood pressure-lowering effects and was advanced into clinical development. acs.org
| Compound Class/Example | Target Enzymes | Key Structural Moiety | Significance | Reference |
|---|---|---|---|---|
| Fused bicyclic thiazepinones | ACE and NEP | Conformationally restricted dipeptide surrogates. | Potent dual inhibitors both in vitro and in vivo. | acs.org |
| Omapatrilat | ACE and NEP | Fused pyrido[2,1-b] nih.govsmolecule.comthiazepine core. | Showed increased reduction in blood pressure compared to ACE inhibition alone. | acs.org |
Nitric Oxide Synthase (NOS) enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes, including neurotransmission and blood pressure regulation. researchgate.net While NO is essential, its overproduction can be toxic, creating a need for NOS inhibitors. researchgate.net
A series of 3- and 5-imino analogs derived from thiazepane, among other heterocycles, were synthesized and evaluated as inhibitors of human NOS. nih.govresearchgate.net Within this series, thiazepane derivatives were found to be the most potent inhibitors of the inducible NOS (iNOS) isoform. researchgate.net One particular thiazepane analog demonstrated an IC₅₀ value of 0.19 µM, highlighting the potential of this scaffold in developing selective NOS inhibitors. nih.govresearchgate.net The mechanism of action is believed to involve the inhibition of NOS, which plays a critical role in pain signaling pathways.
| Compound Class | Target Enzyme | Key Finding | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Imino analogs of thiazepane | Inducible Nitric Oxide Synthase (iNOS) | Thiazepane derivatives were the most potent iNOS inhibitors in the series. | 0.19 µM for the most potent analog. | nih.govresearchgate.net |
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in epigenetic regulation of gene transcription. The Bromodomain and Extraterminal Domain (BET) family of proteins are significant targets in diseases like cancer and inflammation. nih.gov
The 1,4-thiazepanone ring system, noted for its three-dimensional character, has been identified as a novel and underrepresented scaffold for developing BET bromodomain ligands. researchgate.netresearchgate.net A fragment screening against the BRD4 bromodomain identified 1,4-acylthiazepanes as new BET bromodomain ligands. researchgate.net Subsequent structure-activity relationship studies, guided by X-ray crystallography, led to the development of a ligand-efficient thiazepane with good affinity and selectivity for BET bromodomains. nih.gov These findings suggest that incorporating 3D-enriched fragments like thiazepanes into screening libraries can enhance the discovery of novel and selective bromodomain inhibitors. nih.govresearchgate.net
| Scaffold/Compound Class | Target | Method of Identification | Significance | Reference |
|---|---|---|---|---|
| 1,4-Thiazepanones / 1,4-Acylthiazepanes | BET Bromodomains (e.g., BRD4) | Nuclear Magnetic Resonance (NMR) fragment screen. | Identified as a new, 3D-rich scaffold for developing selective BET bromodomain inhibitors. | nih.govresearchgate.net |
Nitric Oxide Synthase (NOS) Inhibition
Other Emerging Biological Activities and Therapeutic Research Areas
Beyond specific enzyme inhibition, the broader class of compounds containing the thiazepan ring has shown potential in several other therapeutic areas. Preliminary studies indicate a range of biological activities that warrant further investigation.
Derivatives of thiazepan have been reported to possess potential antimicrobial properties, with some showing effectiveness against various bacterial strains. smolecule.com Additionally, certain derivatives have been associated with anti-inflammatory effects in biological models and have demonstrated analgesic properties in animal studies. smolecule.com Some research has also pointed towards the potential of thiazepan derivatives in cancer therapy, with reports of certain compounds inhibiting cancer cell growth. smolecule.com The related 7-phenyl-1,4-diazepan-5-one (B1601032) structure has been studied for its psychotropic actions, including sedative and anxiolytic effects. nih.gov While this is a different heterocycle (containing two nitrogen atoms instead of one nitrogen and one sulfur), the research highlights the versatility of the seven-membered ring structure in CNS-related research.
| Biological Activity | Research Finding | Reference |
|---|---|---|
| Antimicrobial | Derivatives have shown effectiveness against various bacterial strains. | smolecule.com |
| Anti-inflammatory | Compounds with similar structures have been associated with reduced inflammation. | smolecule.com |
| Anticancer | Some derivatives reported to inhibit cancer cell growth. | smolecule.com |
| Analgesic | Can reduce pain responses in animal models, possibly via NOS inhibition. |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for 1,4-Thiazepan-5-one (B1267140) Formation and Transformation
The formation of the 1,4-thiazepan-5-one core, a seven-membered heterocyclic ring, is achieved through several synthetic routes, with mechanisms that have been a subject of detailed investigation.
A prevalent and efficient method involves the cyclization of 1,2-amino thiols, such as cysteamine (B1669678), with α,β-unsaturated esters. nih.gov This one-pot synthesis is a significant improvement over earlier methods that took several days and often resulted in low yields. nih.gov The reaction mechanism proceeds via two key steps: an initial Michael-type conjugate addition of the thiol group to the electron-deficient β-carbon of the unsaturated ester, followed by an intramolecular cyclization where the amine group attacks the ester carbonyl, leading to the formation of the amide bond and closing the seven-membered ring. nih.govresearchgate.net An initial attempt to reverse the sequence by first forming an amide bond followed by an intramolecular conjugate addition proved unsuccessful, likely due to the reduced electrophilicity of the β-carbon after amidation. nih.gov
Another sophisticated strategy employs bifunctional reagents like N-hydroxysuccinimide (NHS)-activated acrylamides. researchgate.netresearchgate.net In this mechanism, the highly nucleophilic thiol of a cysteine-containing molecule initiates a rapid Michael addition to the acrylamide (B121943). This is followed by an intramolecular reaction where the terminal amino group attacks the activated NHS-ester, resulting in a stable 1,4-thiazepan-5-one linkage. researchgate.netresearchgate.net
More recently, cyclopropenone-based reagents have been developed for the selective modification of N-terminal cysteine residues, yielding the 1,4-thiazepan-5-one ring system. nih.govnih.gov The proposed mechanism, supported by quantum mechanical calculations, involves the initial attack of the 1,2-aminothiol on the cyclopropenone. nih.govunirioja.es This is followed by a rapid ring-expansion, akin to a Favorskii-type rearrangement, which ultimately forms the stable seven-membered ring. acs.org
Once formed, the 1,4-thiazepan-5-one ring can undergo further transformations. The ketone functionality can be reduced using agents like sodium borohydride (B1222165) to furnish the corresponding 1,4-thiazepanes. nih.gov The ring system can also be susceptible to ring-opening reactions under certain conditions; for instance, treatment of the related tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524) with primary amines can lead to β-amino sulfonamides via aminolysis.
Theoretical Chemistry Approaches to Molecular Structure, Stability, and Reactivity
Computational chemistry provides profound insights into the properties of 7-Phenyl-1,4-thiazepan-5-one that are often difficult to probe experimentally.
Quantum mechanical (QM) calculations have been instrumental in understanding the reaction pathways and stability of the 1,4-thiazepan-5-one core. nih.gov For the reaction between an NHS-activated acrylamide and a cysteine methyl ester, calculations at the M06-2X/Def2TZVPP//M06-2X/6-31G(d) level of theory were used to determine the transition states and Gibbs free energy (ΔG) changes. researchgate.net These studies help to rationalize the favorability and kinetics of the cyclization process.
In the case of cyclopropenone-based syntheses, QM calculations explain the high selectivity for 1,2-aminothiols (like N-terminal cysteine) over simple thiols. unirioja.esacs.org The calculations show that the initial addition of a simple thiol to a cyclopropenone is endergonic and reversible. acs.org However, when a 1,2-aminothiol reacts, the subsequent intramolecular cyclization and ring-expansion steps lead to the formation of the 1,4-thiazepan-5-one product, which is a strongly exothermic process (ΔG = -41.9 kcal·mol⁻¹). acs.org This large negative change in free energy confirms the high stability of the final product and acts as a thermodynamic sink, rendering the entire reaction sequence irreversible and highly selective. nih.govacs.org
The seven-membered thiazepane ring is not planar and possesses significant conformational flexibility. Computational modeling is used to explore this conformational landscape and identify low-energy structures. X-ray crystallography studies of related 2-aryl-3-phenyl-1,3-thiazepan-4-ones have shown that the seven-membered thiazepan ring typically adopts a chair-like conformation. researchgate.net For more complex derivatives, computational conformational analysis reveals that the thiazepine ring adopts a non-planar conformation, with the phenyl substituent adopting various orientations relative to the core ring based on steric and electronic interactions. These models are essential for understanding how the molecule's three-dimensional shape, a critical factor for its biological activity, is determined. nih.gov
Table 1: Predicted Conformational Properties of a Related Thiazepine Derivative
| Property | Description | Source |
|---|---|---|
| Ring Conformation | The thiazepine ring adopts a non-planar conformation. | |
| Substituent Orientation | The dimethoxyphenyl substituent can adopt various orientations, with rotational barriers determined by steric and electronic effects. | |
| Flexibility | The molecule exhibits significant conformational flexibility due to multiple rotatable bonds. | |
| Tautomerism | Alternative tautomeric forms, such as a 1,4-thiazepan-5-ylidene, are computationally representable. |
Proton transfer is a fundamental process in the chemistry of heterocycles. numberanalytics.com While specific studies on this compound are not widely reported, the principles of tautomerism in related systems are relevant. Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. tgc.ac.inresearchgate.net For the 1,4-thiazepan-5-one scaffold, the most relevant form is keto-enol tautomerism, where a proton could migrate from the carbon adjacent to the carbonyl group (C6) to the carbonyl oxygen, creating an enol form with a carbon-carbon double bond.
In heterocyclic systems, this equilibrium can be influenced by factors such as solvent polarity and pH. numberanalytics.comresearchgate.net For example, annular tautomerism, where a proton moves between two or more positions within a heterocyclic ring, is a common phenomenon. tgc.ac.in While the saturated nature of the 1,4-thiazepan-5-one ring limits annular tautomerism, protonation of the nitrogen or sulfur heteroatoms can occur, influencing the molecule's reactivity. Computational methods can predict the relative stabilities of different tautomers and protonation states, which is crucial for understanding potential reaction pathways and biological interactions. numberanalytics.com
Computational Modeling of Conformational Landscapes and Energy Minimization
Computational Modeling of Ligand-Target Binding Interactions and Molecular Docking
The 1,4-thiazepanone scaffold has been identified as a valuable three-dimensional fragment for drug discovery. nih.govresearchgate.net An NMR fragment screen first identified acylated 1,4-thiazepanes as novel ligands for bromodomain and extraterminal domain (BET) proteins, which are important epigenetic targets. nih.govresearchgate.net Specifically, these ligands show affinity for the BRD4 protein. nih.gov
Computational modeling and molecular docking are key tools for rationalizing and optimizing these ligand-target interactions. evitachem.comsmolecule.com Docking studies can predict how this compound and its derivatives fit into the binding pocket of a target protein. For instance, in silico docking of related pyrido[2,3-d]pyrimidines against bacterial proteins was used to predict binding affinities and guide the synthesis of potent antibacterial agents. nih.gov Such models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. For the thiazepane-based BET inhibitors, protein-observed ¹⁹F NMR was used to determine binding affinities and selectivity, with results showing that these scaffolds can exhibit selectivity for the second bromodomain (BD2) over the first (BD1) of BRD4 and BRDT. nih.gov Computational analyses complement these experimental findings by providing a structural basis for the observed affinity and selectivity. chemrxiv.org
Table 2: Experimentally Determined Binding Affinities of Thiazepane Ligands for Bromodomains
| Ligand | Target Protein | Binding Affinity (Kd, μM) | Selectivity | Method | Source |
|---|---|---|---|---|---|
| TH-9 | BRD4-BD1 | 21 | ~10-fold for BD2 | PrOF NMR | nih.gov |
| TH-9 | BRDT-BD1 | 83 | PrOF NMR | nih.gov | |
| TH-11 | BRD4-BD2 vs BD1 | - | 8.7-fold for BD2 | PrOF NMR | nih.gov |
| TH-11 | BRDT-BD2 vs BD1 | - | ≥2.9-fold for BD2 | PrOF NMR | nih.gov |
Spectroscopic and Spectrometric Characterization in Mechanistic Pathway Analysis
The elucidation of reaction mechanisms relies heavily on the characterization of reactants, intermediates, and products. Spectroscopic and spectrometric techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H and ¹³C NMR are used to confirm the structure of the final 1,4-thiazepan-5-one products. nih.gov In mechanistic studies, NMR is used to monitor reaction progress and identify transient species. researchgate.netulisboa.pt For example, the reaction between an NHS-activated acrylamide and cysteine was followed by ¹H NMR, allowing for the observation of the formation of the final thiazepan-5-one product alongside other species over time. ulisboa.pt
Mass Spectrometry (MS) is crucial for confirming the molecular weight of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are used to definitively determine the elemental composition of molecules like this compound. nih.gov ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly useful for monitoring reactions in solution, as it can detect charged intermediates and products directly from the reaction mixture. ulisboa.pt
X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The crystal structure of a 1,4-thiazepan-5-one derivative formed from a cyclopropenone reagent was determined, confirming the connectivity and stereochemistry of the seven-membered ring product. nih.gov Similarly, X-ray analysis of related spiro-thiazepanones confirmed their chair-like conformation. researchgate.net Together, these techniques provide a comprehensive picture of the chemical transformations occurring during the synthesis of this compound.
Analytical and Characterization Methodologies in 1,4 Thiazepan 5 One Research
Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of 1,4-thiazepan-5-one (B1267140) derivatives.
¹H NMR and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. In the case of 7-Phenyl-1,4-thiazepan-5-one, specific chemical shifts in the ¹H NMR spectrum are anticipated for the protons on the phenyl ring and the thiazepan core. For instance, aromatic protons typically appear in the downfield region of the spectrum, while the protons of the heterocyclic ring would be observed at different shifts depending on their chemical environment. researchgate.netrsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to resolve complex spectra and establish connectivity between protons and carbons, which is particularly useful for substituted analogs. nih.gov For example, in related phenyl-substituted heterocyclic compounds, ¹H NMR signals for the phenyl group are often observed as multiplets in the range of δ 7.25-7.40 ppm. google.com The use of variable-temperature NMR can also be a valuable tool to study dynamic processes like conformational exchange within the thiazepan ring, which might cause signal broadening at room temperature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include the amide C=O stretching vibration and C-N stretching bands, which are characteristic of the thiazepan-5-one ring. The presence of the phenyl group would be confirmed by C-H stretching and bending vibrations in the aromatic region. researchgate.net
Table 1: Illustrative Spectroscopic Data for Phenyl-Substituted Heterocycles
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.2 - 7.6 ppm |
| ¹³C NMR | Carbonyl Carbon (Amide) | δ 190 - 210 ppm |
This table provides generalized data based on similar structures and may not represent the exact values for this compound.
Mass Spectrometry for Compound Identification, Purity Assessment, and Fragment Analysis (e.g., HRMS, GC-EI-TOF, ESI-TOF, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₃NOS), the calculated exact mass is 207.0718. Experimental values obtained through techniques like Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) have been reported as 207.0708, confirming the compound's identity. acs.orgacs.org
Fragmentation Analysis: Techniques such as GC-EI-TOF and Electrospray Ionization-Time of Flight (ESI-TOF) not only provide the molecular ion peak but also generate characteristic fragmentation patterns. acs.orgacs.org Analyzing these fragments can offer further structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. acs.orgjfda-online.com
Table 2: High-Resolution Mass Spectrometry Data for this compound and Related Compounds
| Compound | Formula | Calculated m/z [M]⁺ | Found m/z | Technique | Reference |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃NOS | 207.0718 | 207.0708 | GC-EI-TOF | acs.orgacs.org |
| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | C₁₂H₁₅NOS | 221.0874 | 221.0894 | GC-EI-TOF | acs.orgacs.org |
Chromatographic Methods for Purification and Analytical Separation (e.g., Flash Chromatography, LC)
Chromatographic techniques are essential for both the purification of this compound and for its analytical separation from impurities or other components in a mixture.
Flash Chromatography: This is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. ajrconline.orgresearchgate.netwfu.edu In the synthesis of 1,4-thiazepan-5-one derivatives, flash chromatography on silica (B1680970) gel with solvent systems like ethyl acetate (B1210297) and hexanes is a common purification step. google.comnih.gov While some high-yielding reactions may not require chromatographic purification, it is often necessary to remove unreacted starting materials or byproducts. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and to separate it from closely related structures. sci-hub.se Reversed-phase HPLC is frequently employed for the analysis of heterocyclic compounds. mdpi.com LC is also a key component of LC-MS analysis. jfda-online.com
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For chiral molecules like some derivatives of 1,4-thiazepan-5-one, this technique is invaluable. google.com The process involves growing a single, high-quality crystal of the compound, which can be achieved by methods such as slow evaporation from a suitable solvent. nih.gov The resulting crystal structure reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state. rsc.org For instance, studies on related 1,3-thiazepan-4-ones have shown that the seven-membered ring can adopt a chair conformation. nih.goviucr.org
Kinetic Studies using Spectroscopic and Chromatographic Methods for Reaction Monitoring
Understanding the kinetics of reactions involving 1,4-thiazepan-5-ones is important for optimizing reaction conditions and understanding reaction mechanisms. Both spectroscopic and chromatographic methods are employed to monitor the progress of these reactions over time.
Spectroscopic Monitoring: Changes in the UV-Vis or fluorescence spectra can be used to follow the formation of a product. For example, the reaction of a coumarin-activated acrylamide (B121943) with cysteine to form a 1,4-thiazepan-5-one has been monitored by observing the increase in fluorescence emission over time. researchgate.net
Chromatographic Monitoring: LC-MS is a powerful tool for kinetic studies as it allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products. ulisboa.pt This provides quantitative data on reaction rates and conversions. acs.org
Future Directions and Research Perspectives for 7 Phenyl 1,4 Thiazepan 5 One
Development of Novel and Sustainable Synthetic Strategies for Scalable Production
The advancement of 7-Phenyl-1,4-thiazepan-5-one from a laboratory curiosity to a viable therapeutic or tool compound hinges on the development of efficient and scalable synthetic methods. Current synthetic approaches, while effective for initial studies, may not be suitable for large-scale production. Future research should focus on:
One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste. researchgate.net Methodologies utilizing α,β-unsaturated esters and 1,2-amino thiols have shown promise in this area. researchgate.net
Green Chemistry Approaches: The integration of green chemistry principles is crucial for sustainable production. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, exploring catalyst- and solvent-free reaction conditions at room temperature could offer a more sustainable synthetic route. mdpi.com
Catalytic Asymmetric Synthesis: For applications where specific stereoisomers are required for biological activity, the development of catalytic asymmetric methods is paramount. The use of chiral catalysts can provide high enantioselectivity, ensuring the production of the desired stereochemically pure compound.
A comparative look at synthetic strategies for similar heterocyclic systems reveals a trend towards greener and more efficient methods, a direction that research on this compound should also follow. nih.gov
Expansion of the Biological Activity Spectrum and Discovery of New Therapeutic Applications
Initial investigations into the biological activities of 1,4-thiazepan-5-one (B1267140) derivatives have revealed potential in various therapeutic areas. However, a comprehensive screening of this compound against a wide range of biological targets is necessary to uncover its full therapeutic potential. Future research should explore:
Antimicrobial and Antifungal Activity: Given that derivatives of the parent compound, tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524), have demonstrated antimicrobial and antifungal properties, it is logical to investigate whether this compound and its analogues exhibit similar activities.
Anticancer Properties: The structural motif of a seven-membered heterocyclic ring is present in several compounds with anticancer activity. researchgate.netmdpi.com Screening this compound against a panel of cancer cell lines could reveal potential as an antineoplastic agent.
Central Nervous System (CNS) Activity: The related compound, 7-phenyl-1,4-diazepin-5-one, has shown sedative, myorelaxant, and anxiolytic actions. nih.gov This suggests that this compound may also possess psychotropic properties worth investigating.
Systematic screening and detailed mechanistic studies will be crucial to identify and validate new therapeutic applications for this compound.
Advanced Computational Modeling and Artificial Intelligence Integration for Accelerated Drug Discovery
The integration of computational modeling and artificial intelligence (AI) can significantly accelerate the drug discovery process for this compound. nih.govpremierscience.com These technologies can be applied in several key areas:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify potential protein targets for this compound. researchgate.netgpai.ai Inverse virtual screening methodologies can also be employed to identify cellular proteins that are suitable targets for a library of related heterocyclic small molecules. nih.gov
Predictive Modeling: Machine learning models can be trained to predict the biological activity and pharmacokinetic properties of novel derivatives of this compound. nptel.ac.in This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.
The use of AI and computational tools can streamline the identification of lead compounds, reduce the time and cost of preclinical development, and ultimately increase the probability of success in bringing a new drug to market. nih.gov
Exploration of Structure-Function Relationships Beyond Current Paradigms for Targeted Therapies
A deep understanding of the structure-activity relationships (SAR) and structure-function relationships (SFR) is fundamental for the rational design of more potent and selective therapeutic agents. For this compound, this involves:
Systematic Structural Modifications: Synthesizing and testing a diverse library of analogues with systematic modifications to the phenyl ring, the thiazepan core, and the substituents will provide crucial data for building robust SAR models.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to develop 3D-QSAR models that quantitatively evaluate the relationship between the three-dimensional properties of the molecules and their biological activity. mdpi.com
Crystallography and NMR Spectroscopy: Determining the crystal structure of this compound and its complexes with biological targets can provide invaluable insights into the specific molecular interactions that govern its activity. iucr.orgacs.org
By moving beyond simple SAR studies to a more holistic understanding of SFR, researchers can design next-generation molecules with precisely tailored therapeutic profiles.
Integration into Diverse Chemical Biology Tools and Bioconjugation Platforms
The unique reactivity of the 1,4-thiazepan-5-one core makes it an attractive scaffold for the development of chemical biology tools and for use in bioconjugation. ulisboa.ptmdpi.com Future research in this area could focus on:
Site-Selective Protein Modification: The 1,4-thiazepan-5-one linkage has been shown to be stable and can be formed under mild, biocompatible conditions, making it suitable for the site-selective modification of proteins, particularly at N-terminal cysteine residues. researchgate.netresearchgate.net This opens up possibilities for creating well-defined bioconjugates for various applications.
Development of Probes and Labels: By functionalizing this compound with fluorescent dyes, biotin, or other reporter molecules, it can be converted into a versatile probe for studying biological processes.
Drug Delivery Systems: The thiazepanone scaffold could potentially be incorporated into drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
The ability to selectively and stably attach this compound to biomolecules provides a powerful tool for both basic research and the development of advanced therapeutics. ulisboa.ptresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
